molecular formula C8H14O3 B2450235 4-Methoxycyclohexanecarboxylic acid CAS No. 73873-59-3

4-Methoxycyclohexanecarboxylic acid

Cat. No. B2450235
CAS RN: 73873-59-3
M. Wt: 158.197
InChI Key: WKILSRYNRQGRMA-KNVOCYPGSA-N
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Description

4-Methoxycyclohexanecarboxylic acid, also known as MCA, is a cyclohexyl derivative and an important chemical intermediate used in the synthesis of a range of pharmaceutical and agrochemical compounds. It is an organic acid with a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol .


Synthesis Analysis

The synthesis of 4-Methoxycyclohexanecarboxylic acid can be achieved through various methods such as Friedel-Crafts acylation, reduction of the corresponding 3,3-dimethyloxetanone, ring-opening of lactones, and the Michael reaction of cyclohexene oxide. It reacts with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane .


Molecular Structure Analysis

The molecular structure of 4-Methoxycyclohexanecarboxylic acid is represented by the linear formula CH3OC6H10CO2H . It has a molecular weight of 158.19 g/mol .


Chemical Reactions Analysis

4-Methoxycyclohexanecarboxylic acid reacts with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane . The reaction of cis-4-methoxycyclohexanecarboxylic acid with acetic acid and a catalytic amount of sulphuric acid has been investigated .


Physical And Chemical Properties Analysis

4-Methoxycyclohexanecarboxylic acid appears as a white crystalline powder with a melting point of 99-101°C and a boiling point of 313.8°C. It is soluble in water and organic solvents such as ethanol, methanol, and ether. It has a density of 1.1±0.1 g/cm3, a boiling point of 266.6±33.0 °C at 760 mmHg, and a flash point of 105.3±18.9 °C .

Scientific Research Applications

Interactions with Alkoxysilanes

The study by Ansell et al. (2007) investigated the interactions of monocarboxylic acids with tetramethoxysilane in methanol, using various spectroscopic techniques. This research has implications for the selective methylation of hydroxycarboxylic acids and the use of such acids as templates in sol-gel silica preparation, potentially including 4-methoxycyclohexanecarboxylic acid (Ansell, Barrett, Meegan, & Warriner, 2007).

Synthesis of Triazinyl Alaninamides

Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides using a process that includes 4-methoxycyclohexanecarboxylic acid. This synthesis pathway contributes to the development of new classes of pseudopeptidic [1,2,4]triazines (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Complement Inhibitory Activity

Bradbury et al. (2003) synthesized and tested 4-methoxycyclohexanecarboxylic acid analogues for their complement inhibitory activity. They found that these compounds, particularly the structurally simplified analogue, exhibited significant inhibitory activity, suggesting potential applications in medicinal chemistry (Bradbury, Bartyzel, Kaufman, et al., 2003).

Biosynthesis from Methane

Nguyen and Lee (2021) reported on the biosynthesis of 4-hydroxybutyrate, a related compound to 4-methoxycyclohexanecarboxylic acid, from methane. This study highlights the potential for developing biosynthetic pathways for related carboxylic acids, including 4-methoxycyclohexanecarboxylic acid (Nguyen & Lee, 2021).

Antioxidant Properties

Silva and Batista (2017) reviewed the structures and bioactivities of compounds bearing feruloyl moieties, including 4-methoxycyclohexanecarboxylic acid. This research underscores the potential health benefits of such compounds, particularly in relation to oxidative stress-related disorders (Silva & Batista, 2017).

properties

IUPAC Name

4-methoxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKILSRYNRQGRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347396
Record name 4-Methoxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycyclohexanecarboxylic acid

CAS RN

95233-12-8
Record name 4-Methoxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans
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Citations

For This Compound
32
Citations
DS Noyce, HI Weingarten - Journal of the American Chemical …, 1957 - ACS Publications
… then hydrolyzed and the 4-methoxycyclohexanecarboxylic acid separated into its component … In like fashion, íraws-4-methoxycyclohexanecarboxylic acid (trans-V I) with thionyl chloride …
Number of citations: 0 pubs.acs.org
DS Noyce, HI Weingarten - Journal of the American Chemical …, 1957 - ACS Publications
Treatment of «s-3-methoxycyclohexanecarboxylic acid with acetic anhydride and catalytic amounts of sulfuric acid leads to a mixture of three products, methyl cyclohex-3-ene-…
Number of citations: 0 pubs.acs.org
D Noyce, G Woo, B Thomas - The Journal of Organic Chemistry, 1960 - ACS Publications
… hydrolyzed to cfs-4-methoxycyclohexanecarboxylic acid (III), … a sample of czs-4methoxycyclohexanecarboxylic acid, mp 54.8-… of as-4-methoxycyclohexanecarboxylic acid in anhydrous …
Number of citations: 0 pubs.acs.org
LF Hatch, SD Zimmerman - Journal of the American Chemical …, 1957 - ACS Publications
1, 1, 3-Trichloro-l-propene and l, l-dibromo-3-chloro-l-propene havebeen preparedby conversion of the dihalopropenes to the corresponding allylic bromides using N-bromosuccinimide…
Number of citations: 0 pubs.acs.org
A Gadre, V Rüdiger, HJ Schneider… - Journal of …, 1997 - Wiley Online Library
… Figure 1sPlot of potentiometric data according to eq 6 for the Case I system 4-methoxycyclohexanecarboxylic acid:γ-cyclodextrin. Figure 2sPlot of potentiometric data according to eq 7 …
Number of citations: 0 onlinelibrary.wiley.com
AP Krapcho, EA Dundulis - The Journal of Organic Chemistry, 1980 - ACS Publications
A stereochemical study of the alkylation of-lithiated carboxylate salts andesters has been performed. The a anions derived from the bicyclic acids exo-1, endo-1, and 7 (R= H) and the …
Number of citations: 0 pubs.acs.org
J Baran - The Journal of Organic Chemistry, 1960 - ACS Publications
… hydrolyzed to cfs-4-methoxycyclohexanecarboxylic acid (III), … a sample of czs-4methoxycyclohexanecarboxylic acid, mp 54.8-… of as-4-methoxycyclohexanecarboxylic acid in anhydrous …
Number of citations: 0 pubs.acs.org
K Brannock - The Journal of Organic Chemistry, 1960 - ACS Publications
1, 3-Dichloropropane 30 Glutaronitrile 67 101-102 (1.5) 1.4339 1, 4-Dichlorobutane 30 Adiponitrile 88 115 (0.7) 1.4369 1, 5-Dichloropentane 30 Pimelonitrile 75 149 (1.0) 1.4398 1-…
Number of citations: 0 pubs.acs.org
G Xu, J Wang, Y Zhou, L Mao - Russian Journal of Organic Chemistry, 2020 - Springer
… Using 4-methoxycyclohexan-1-one [18] (1) as the raw material, cis-1-amino-4-methoxycyclohexanecarboxylic acid (6) was obtained by the Bucherer–Bergs reaction, followed by …
Number of citations: 0 link.springer.com
AA Wilson, A Garcia, J Li, JN Dasilva… - Journal of Labelled …, 1999 - Wiley Online Library
… Coupling of the commercially available mixture of cis- and trans-1, 4methoxycyclohexanecarboxylic acid, via the acid chloride, to WAY 100634 (2) produced the diastereoisomeric …

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